molecular formula C11H7BrF2S B14171179 3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene CAS No. 923585-77-7

3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene

Cat. No.: B14171179
CAS No.: 923585-77-7
M. Wt: 289.14 g/mol
InChI Key: URZYQLGAOPQDEZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, fluorine, and methyl substituents on the thiophene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylthiophene is reacted with 3,5-difluorophenylboronic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(3,5-difluorophenyl)pyridine
  • 3-Bromo-5-chloro-N-(3,5-difluorophenyl)-2-methoxybenzenesulfonamide

Uniqueness

3-Bromo-5-(3,5-difluorophenyl)-2-methylthiophene stands out due to its unique combination of substituents, which impart distinct chemical and physical properties.

Properties

CAS No.

923585-77-7

Molecular Formula

C11H7BrF2S

Molecular Weight

289.14 g/mol

IUPAC Name

3-bromo-5-(3,5-difluorophenyl)-2-methylthiophene

InChI

InChI=1S/C11H7BrF2S/c1-6-10(12)5-11(15-6)7-2-8(13)4-9(14)3-7/h2-5H,1H3

InChI Key

URZYQLGAOPQDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC(=CC(=C2)F)F)Br

Origin of Product

United States

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